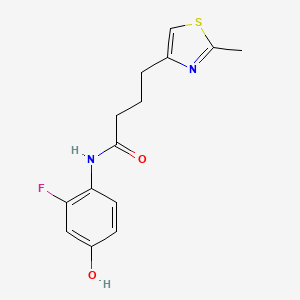
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate, also known as MTDP, is a chemical compound that belongs to the class of thiadiazole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique properties.
作用機序
The exact mechanism of action of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects.
実験室実験の利点と制限
One of the major advantages of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate is its potent pharmacological activity. It has been shown to exhibit a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments.
However, there are also some limitations associated with the use of this compound in laboratory experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its pharmacological effects. Additionally, the toxicity profile of this compound is not well characterized, which makes it difficult to determine its safety for use in humans.
将来の方向性
Despite the limitations associated with the use of Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate in laboratory experiments, there are still many future directions for research in this field. One potential direction is to further investigate the mechanism of action of this compound. This could help to identify new targets for drug development and improve our understanding of the pharmacological effects of this compound.
Another potential direction is to investigate the potential use of this compound in the treatment of various diseases. For example, this compound has been shown to exhibit potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to possess anticonvulsant, anti-inflammatory, and analgesic effects, which makes it a potential candidate for the treatment of various neurological and inflammatory diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological effects, including anticonvulsant, anti-inflammatory, and analgesic effects. Additionally, this compound possesses potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. While there are still some limitations associated with the use of this compound in laboratory experiments, there are many future directions for research in this field.
合成法
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate can be synthesized through a multi-step process involving the reaction of various chemicals. One of the most common methods involves the reaction of 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoic acid with methanol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as anticonvulsant, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to possess potent antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
methyl 2,2-dimethyl-3-(thiadiazol-4-ylmethylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-9(2,8(13)14-3)6-10-4-7-5-15-12-11-7/h5,10H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYYIWBNLMDGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CSN=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)

![8-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7648238.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B7648291.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)